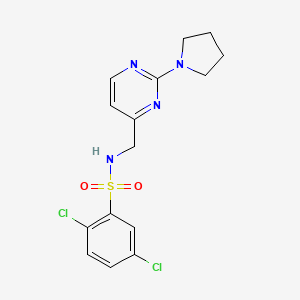

2-(6-Amino-2-sec-butylamino-5-nitro-pyrimidin-4-ylamino)-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

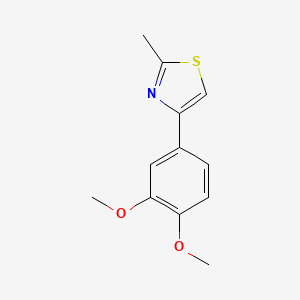

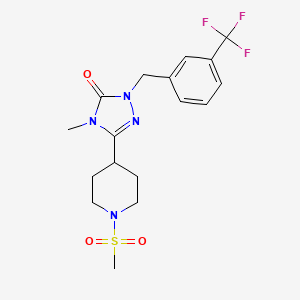

2-(6-Amino-2-sec-butylamino-5-nitro-pyrimidin-4-ylamino)-ethanol is a compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as "ABNE" and is a derivative of the antimalarial drug, pyrimethamine. ABNE has been found to have various biochemical and physiological effects, making it an attractive compound for research purposes.

Aplicaciones Científicas De Investigación

Synthesis of Complexes

- Cu(II) Complexes: Syntheses of new unsymmetrical N-capped tripodal amines, including one with a longer arm similar to butylamino, were reported. These amines were employed in condensation reactions with aldehydes in the presence of Cu(II) ions to form mononuclear and dinuclear complexes. The study provides insights into the role of chelate ring sequences and intermolecular interactions in complex formation (Keypour et al., 2015).

Chromogenic Response

- Molecular Switch for Ion Detection: A study reported the synthesis of a novel compound, 4-nitro-2-((pyrimidin-2-ylamino) methyl) phenol, which functions as a chromogenic receptor for F-/AcO- and Al3+ ions. This compound demonstrates the potential for creating reversible colorimetric sensors for ion detection (Bhattacharyya et al., 2017).

Synthesis of Novel Compounds

- Pyrimidine-Based Derivatives: Research into the formation of alkoxy substituted di(pyridin-2-yl)amines and N-arylpyridin-2-ylamines by nitro group reduction was conducted. This study highlights the importance of understanding the influence of different atoms on the properties of pyrimidine-based compounds (Grig-Alexa et al., 2012).

Riboflavin Biosynthesis

- Role in Riboflavin Biosynthesis: The synthesis of 2-Amino-5-nitro-6-ribitylamino-4(3H)-pyrimidinone, a key compound in the biosynthesis of riboflavin, highlights the potential application of related pyrimidine compounds in understanding and influencing biological pathways (Nielsen & Bacher, 1988).

Competitive Inhibition Studies

- Fatty Acid Amide Hydrolase Inhibition: A study found that 1-aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanols act as competitive inhibitors of fatty acid amide hydrolase (FAAH), with implications for pain management (Keith et al., 2014).

DNA Intercalation Potential

- DNA Intercalation Synthesis: Research into the synthesis of heterocycles from reactions involving aryl bis-isothiocyanates and pyrimidine groups suggests potential applications in creating compounds that could interact with DNA (Ebrahimlo & Khalafy, 2008).

Anticancer Activity

- Anticancer Compound Synthesis: The synthesis of 2-amino-4-alkylamino-6-methylamino-5-nitrosopyrimidine derivatives and their evaluation for 17β-hydroxysteroid dehydrogenase inhibitory activity and antiproliferative effects against cancer cell lines suggest potential therapeutic applications (Abdul-Rida et al., 2017).

Computational Studies

- Molecular Docking Studies: Synthesis and molecular docking studies of novel 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives reveal their potential interaction with anti-cancer proteins, offering insights for drug design (Kumar & Thangamani, 2017).

Propiedades

IUPAC Name |

2-[[6-amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N6O3/c1-3-6(2)13-10-14-8(11)7(16(18)19)9(15-10)12-4-5-17/h6,17H,3-5H2,1-2H3,(H4,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVLYXWVPSSIHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319677 |

Source

|

| Record name | 2-[[6-amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26659872 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[[6-Amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol | |

CAS RN |

672330-34-6 |

Source

|

| Record name | 2-[[6-amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]butanamide](/img/structure/B2800675.png)

![7-Ethyl-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2800677.png)

![1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide](/img/structure/B2800678.png)

![Methyl 3-{[(3-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2800680.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide](/img/structure/B2800686.png)